molecular formula C8H7N3O2 B1457440 Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate CAS No. 1363380-73-7

Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate

Cat. No.: B1457440
CAS No.: 1363380-73-7
M. Wt: 177.16 g/mol
InChI Key: XVZJSGZZYLFRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638760-69-6) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analog, mimicking natural purine bases, which allows it to interact with a variety of enzymatic targets . This makes it a versatile building block for developing novel therapeutic agents. Research highlights its potential in oncology, particularly as a precursor for designing potent p21-activated kinase 4 (PAK4) inhibitors . PAK4 is overexpressed in numerous cancers, and ATP-competitive inhibitors based on this scaffold have demonstrated strong inhibitory capacity by forming key interactions within the kinase's hinge region . Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine show promising broad-spectrum biological activities, including antibacterial and antifungal effects . Recent studies have identified specific pyrrolo[2,3-d]pyrimidine derivatives as novel FtsZ inhibitors, offering a new mechanism of action to combat resistant bacterial strains . With the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, this compound serves as a critical intermediate for further synthetic elaboration . It is provided For Research Use Only (RUO) and is intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-4-5-2-3-9-6(5)11-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJSGZZYLFRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187883
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-73-7
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

  • Starting Materials: Key intermediates include 2,6-diamino-4-hydroxypyrimidine or derivatives thereof and α-halomethyl ketones or related precursors.
  • Key Reactions: Cyclocondensation to form the pyrrolo[2,3-D]pyrimidine core, followed by esterification to introduce the methyl carboxylate group.
  • Protection/Deprotection: Amino groups are often protected during intermediate steps to control reactivity.

Detailed Preparation Method from Patent CN112279854B

This patent provides a comprehensive method for preparing 7H-pyrrolo[2,3-D]pyrimidine compounds, including methyl esters, via a sequence of reduction, protection, esterification, sulfonation, chlorination, and amination steps.

Stepwise Process:

Step Description Key Reagents Conditions Notes
1. Reduction, Protection, Esterification Trans-4-[(tert-butoxycarbonyl) amino] cyclohexanecarboxylic acid is reduced and protected, then esterified. Sodium dihydrobis(2-methoxyethoxy)aluminate, benzoyl chloride, methylsulfonyl chloride, triethylamine Heating in toluene, temperature control during reagent addition (-5 to 25 °C), reaction times 2-24 h Precise molar ratios critical; drying agents used for organic layer
2. Sulfonation Reaction with sulfites in alcohol-water mixtures Sodium/potassium/ammonium/lithium sulfite, methanol/ethanol/etc. 70-85 °C for 24-30 h Molar ratio sulfite:substrate 1.5-3.5:1
3. Chlorination and Amination Chlorination with chlorinating agents followed by methylamine treatment Thionyl chloride/oxalyl chloride/triphosgene, methylamine aqueous solution 0-10 °C, reaction time at least 3 h Molar ratios and temperature control essential for yield

Key Parameters:

  • Molar ratios of reagents to substrate are tightly controlled (e.g., triethylamine to acid 1.0-1.8:1).
  • Temperature during reagent addition is maintained between -5 to 25 °C.
  • Reaction times vary from 2 hours (protection) to 24 hours (esterification).
  • Drying agents such as anhydrous sodium sulfate or molecular sieves are used for organic layer purification.

This method provides a robust and scalable approach to preparing this compound with high purity and yield.

Alternative Synthetic Approaches from Literature

Cyclocondensation Routes

Research literature describes the synthesis of related pyrrolo[2,3-D]pyrimidine derivatives via cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine or ethylamidinoacetate followed by formamide cyclization. This approach can be adapted to prepare the methyl ester derivative by subsequent esterification steps.

  • Cyclocondensation: Forms the bicyclic core.
  • Chlorination and Amination: Chlorination at the 4-position followed by nucleophilic substitution with amines.
  • Esterification: Introduction of methyl ester via reaction with methylating agents or esterification of carboxylic acid precursors.

These methods are typically used to prepare analogues for biological evaluation but provide a framework for this compound synthesis.

Comparative Data Table of Preparation Parameters

Parameter Patent CN112279854B Method Literature Cyclocondensation Method
Starting Material Trans-4-[(tert-butoxycarbonyl) amino]cyclohexanecarboxylic acid 2,6-Diamino-4-hydroxypyrimidine + α-halomethylbenzylketone
Key Reactions Reduction, protection, esterification, sulfonation, chlorination, amination Cyclocondensation, chlorination, amination, esterification
Reaction Temperatures -5 to 85 °C depending on step Typically 80-150 °C for cyclocondensation
Reaction Times 2-30 hours depending on step Several hours to days
Solvents Toluene, dichloromethane, alcohol-water mixtures Formamide, alcohols, acetonitrile
Yield and Purity High purity, scalable Variable, optimized for biological activity
Scalability Demonstrated in patent for industrial use Primarily lab scale

Research Findings and Optimization Notes

  • Reagent Ratios: Precise control of molar ratios (e.g., chlorinating agent to substrate 1.1-1.5:1) is crucial to avoid side reactions and maximize yield.
  • Temperature Control: Maintaining low temperatures during sensitive steps (e.g., chlorination at 0-10 °C) prevents decomposition and improves selectivity.
  • Solvent Choice: Use of mixed solvents (alcohol-water) in sulfonation enhances solubility and reaction rates.
  • Protection Strategies: Use of tert-butoxycarbonyl (Boc) and benzoyl protecting groups allows selective functional group manipulation without undesired side reactions.
  • Crystallization and Purification: Controlled crystallization (temperature 0-25 °C) and drying steps yield high-purity final products.
  • Biological Relevance: The prepared this compound serves as a precursor for potent kinase inhibitors with antiangiogenic and antitumor activities.

Chemical Reactions Analysis

Types of Reactions: Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

  • Oxidation : Converts the compound into corresponding N-oxides.
  • Reduction : Yields dihydro derivatives.
  • Substitution Reactions : Introduces various functional groups at specific positions on the pyrrolopyrimidine ring.

Medicinal Chemistry

Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate serves as a scaffold for developing kinase inhibitors. Notably, it has been studied as a JAK1-selective inhibitor , which plays a crucial role in modulating inflammation and immune responses.

Case Study: JAK1 Inhibition

Research indicates that this compound binds to the JAK1 kinase domain, inhibiting its activity. This inhibition is vital for developing treatments for inflammatory diseases.

Antitubercular Activity

Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, making it a candidate for further research in combating tuberculosis.

Case Study: Antitubercular Derivatives

Studies have demonstrated that certain derivatives exhibit significant antibacterial properties, leading to their exploration as potential therapeutic agents against resistant strains of tuberculosis.

Materials Science

The unique structure of this compound makes it suitable for developing novel materials with specific electronic properties. Its application in organic electronics and photonic devices is an area of growing interest.

Mechanism of Action

The mechanism of action of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a multi-targeted kinase inhibitor, affecting enzymes such as EGFR, Her2, VEGFR2, and CDK2. This interaction leads to the inhibition of kinase activity, resulting in cell cycle arrest and apoptosis in cancer cells . The compound also modulates inflammatory pathways by inhibiting the production of inflammatory mediators .

Comparison with Similar Compounds

Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate

  • Molecular Formula : C₂₆H₂₂N₄O₄ (MW: 454.48 g/mol) .
  • Structural Differences: Contains an ethyl ester group instead of methyl. Features additional substituents: a 3-aminophenyl group and a cyano-pyrrole moiety.
  • Functional Implications: The aromatic amine and cyano groups enhance reactivity in cross-coupling reactions, making it suitable for synthesizing polycyclic systems . Higher molecular weight and complexity reduce solubility in polar solvents compared to the methyl ester derivative.

6-[4-(Dimethylamino)Phenyl]-7-Methyl-2,4-Diphenyl-7H-Pyrrolo[2,3-d]Pyrimidine (2f)

  • Molecular Formula : C₂₆H₁₉F₃N₃ (MW: 430.15 g/mol) .
  • Structural Differences: Substituted with dimethylamino-phenyl and diphenyl groups. Fluorine atoms (inferred from HRMS data) enhance metabolic stability .
  • Fluorination improves lipophilicity and bioavailability, making this derivative more relevant in pharmaceutical contexts than the parent methyl ester.

7-Cyclopentyl-2-[5-(4-Hydroxy-Piperidine-1-Carbonyl)-Pyridin-2-Ylamino]-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylic Acid Dimethylamide

  • Structural Features :
    • Includes a cyclopentyl group at position 7 and a piperidine-carbonyl-pyridine substituent .
    • Molecular weight exceeds 500 g/mol (estimated from similar derivatives).
  • The dimethylamide and piperidine-carbonyl groups enhance binding affinity to biological targets, making this compound a candidate for preclinical drug development .

Key Comparative Data

Property Methyl 7H-Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate Compound 2f 7-Cyclopentyl Derivative
Molecular Weight 177.16 g/mol 454.48 g/mol 430.15 g/mol ~500 g/mol
Solubility Moderate (polar solvents) Low (due to aromatic substituents) Low (lipophilic) Very low (steric hindrance)
Synthetic Complexity Low (commercially available) Moderate (multi-step synthesis) High High
Applications Building block for heterocycles Polycyclic system synthesis Pharmaceuticals Kinase inhibitors
Price (50 mg) €486 N/A N/A N/A

Research Findings and Trends

  • Reactivity : The methyl ester’s simplicity allows facile derivatization at position 2, whereas bulkier analogs (e.g., cyclopentyl or diphenyl derivatives) require specialized coupling reagents like HBTU/DIPEA .
  • Biological Activity: Fluorinated and piperidine-containing derivatives exhibit enhanced pharmacokinetic profiles, contrasting with the methyl ester’s role as a non-bioactive intermediate .
  • Cost-Efficiency : The methyl ester is more cost-effective for early-stage synthesis, while advanced derivatives (e.g., 7-cyclopentyl) incur higher production costs due to multi-step protocols .

Biological Activity

Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features a unique structural configuration characterized by a fused pyrrole and pyrimidine ring system. The presence of a carboxylate group at the 2-position and a methyl group at the 7-position contributes to its distinct chemical reactivity and biological activity. This compound serves as a scaffold for the development of various derivatives, enhancing its utility in drug discovery.

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular properties. Studies have shown its effectiveness against Mycobacterium tuberculosis, suggesting potential as a therapeutic agent for tuberculosis treatment.

JAK1 Inhibition

The compound has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in inflammatory pathways. By binding to the JAK1 kinase domain, it inhibits its activity, thereby modulating downstream signaling involved in immune responses . This mechanism positions it as a candidate for treating various inflammatory diseases.

Anticancer Potential

This compound derivatives have been explored for their anticancer properties. For instance, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, including MV4-11, with IC50 values in the nanomolar range (e.g., 2.7 nM) . These compounds induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound's ability to inhibit kinases such as JAK1 and PAK4 disrupts critical signaling pathways involved in inflammation and tumor progression .
  • Cell Cycle Arrest : Studies have shown that it can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation and increased apoptosis rates .
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins, supporting its role as an effective inhibitor .

Research Findings and Case Studies

StudyFindingsIC50 Values
Study on Antitubercular ActivityEffective against Mycobacterium tuberculosisNot specified
JAK1 Inhibition StudyModulates inflammatory pathwaysNot specified
Anticancer Activity on MV4-11Induces apoptosis and cell cycle arrest2.7 nM (compound 5n)

Q & A

Q. What are the key synthetic strategies for preparing methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?

A multi-step approach is commonly employed:

  • Step 1 : Sonogashira coupling of halogenated pyrimidines with alkynes under Pd-catalyzed conditions (e.g., Pd(PPh₃)₂Cl₂/CuI in THF) to introduce propargyl ether intermediates .
  • Step 2 : Cyclization using bases like TBAF to form the pyrrolo-pyrimidine core via intramolecular annulation .
  • Step 3 : Hydrolysis or transesterification to install the methyl carboxylate group, often under acidic conditions (e.g., HOAc/H₂O in THF) .
    Key Tip : Optimize reaction time and temperature (e.g., 60°C for cyclization) to improve yields, which can vary significantly (e.g., 20–87% across steps) .

Q. How are spectroscopic techniques applied to characterize this compound?

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
  • NMR :
    • ¹H NMR : Resonances at δ 3.8–4.0 ppm (ester methyl group) and δ 6.5–8.5 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Signals at ~160–170 ppm for carboxylate carbons .
  • Mass Spectrometry : ESI+ detects molecular ion peaks (e.g., m/z 396 [M+H]⁺) and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediates .
  • Crystallization : Polar solvents like ethanol/water mixtures yield high-purity crystals (>95%) .
  • HPLC : For final purity validation, especially in biological studies .

Advanced Research Questions

Q. How does structural modification impact kinase inhibition activity?

  • Substitution at Position 4 : Chlorine or ethyl groups enhance selectivity for kinases (e.g., JAK1, EGFR) by optimizing hydrophobic interactions in ATP-binding pockets .
  • Carboxylate Position : The methyl ester at position 2 improves solubility without compromising binding affinity, as shown in JAK1 inhibition assays (IC₅₀ < 50 nM) .
    Case Study : Replacement with bulkier esters (e.g., tert-butyl) reduces activity due to steric hindrance .

Q. How to resolve contradictions in synthetic yields across similar routes?

  • Low Yield in Cyclization Step : Trace moisture or suboptimal catalyst loading (e.g., CuI < 10 mol%) can suppress cyclization efficiency. Use rigorous anhydrous conditions and catalyst screening .
  • Inconsistent Crystallization : Polymorph formation (e.g., amorphous vs. crystalline) affects yield. Characterize intermediates via PXRD to identify stable forms .

Q. What strategies enable the design of novel derivatives via intramolecular cyclization?

  • Epoxide Ring-Opening : React methyl 7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates with nucleophiles (e.g., amines) to form spirocyclic or fused-ring systems .
  • Iodolactonization : Convert 7-allyl-substituted analogs into bicyclic derivatives for probing steric effects in kinase binding .

Q. How to screen for polymorphs and assess their stability?

  • High-Throughput Screening : Use solvent/antisolvent combinations (e.g., THF/water) to generate polymorphs .
  • Thermal Analysis : DSC/TGA identifies stable forms (e.g., melting points >300°C for anhydrous polymorphs) .
  • Bioavailability : Hydrates or solvates may improve dissolution rates (e.g., 30% higher solubility for Form II vs. Form I) .

Q. How to optimize biological assay conditions for kinase inhibition studies?

  • Enzyme Assays : Use ADP-Glo™ kinase assays with ATP concentrations near Km (e.g., 10 µM for JAK1) to measure IC₅₀ values .
  • Cell-Based Assays : Pre-treat cells with inhibitors for 24–48 hours to account for delayed effects on signaling pathways (e.g., STAT3 phosphorylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.